molecular formula C15H27F2N3O3S B7535661 (1-Butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone

(1-Butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone

Cat. No. B7535661
M. Wt: 367.5 g/mol
InChI Key: QQOFFNPVKQUAKC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1-Butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone, also known as BDBM-13, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

(1-Butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone works by inhibiting the activity of certain enzymes and proteins in the body that are involved in the development and progression of diseases. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in cancer development and progression. (1-Butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone has also been shown to inhibit the activity of nuclear factor kappa B (NF-κB), which is a protein involved in inflammation and viral replication.
Biochemical and Physiological Effects:
(1-Butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone has been shown to have various biochemical and physiological effects. It has been shown to induce apoptosis, which is programmed cell death, in cancer cells. (1-Butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. Additionally, (1-Butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone has been shown to inhibit viral replication by inhibiting the activity of viral proteins.

Advantages and Limitations for Lab Experiments

One advantage of using (1-Butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone in lab experiments is its specificity for certain enzymes and proteins, which allows for targeted inhibition. Another advantage is its low toxicity, which makes it a safer alternative to other therapeutic agents. One limitation of using (1-Butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone in lab experiments is its complex synthesis method, which can be time-consuming and expensive.

Future Directions

For (1-Butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone could include studying its potential as a treatment for other diseases, such as autoimmune diseases and neurodegenerative diseases. Additionally, further research could be done to optimize its synthesis method and improve its efficacy and safety.

Synthesis Methods

(1-Butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone is a complex compound that requires a multi-step synthesis method. The first step involves the reaction of butylsulfonyl chloride with pyrrolidine to form (1-butylsulfonylpyrrolidin-2-yl)chloride. The second step involves the reaction of (1-butylsulfonylpyrrolidin-2-yl)chloride with 4-(2,2-difluoroethyl)piperazine to form (1-Butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone.

Scientific Research Applications

(1-Butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone has shown potential in scientific research as a therapeutic agent for various diseases. It has been studied for its anti-cancer properties and has shown promising results in inhibiting tumor growth in vitro and in vivo. (1-Butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone has also been studied for its potential as an anti-inflammatory agent and has shown to reduce inflammation in animal models. Additionally, (1-Butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone has been studied for its potential as an anti-viral agent and has shown to inhibit the replication of certain viruses.

properties

IUPAC Name

(1-butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27F2N3O3S/c1-2-3-11-24(22,23)20-6-4-5-13(20)15(21)19-9-7-18(8-10-19)12-14(16)17/h13-14H,2-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQOFFNPVKQUAKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCS(=O)(=O)N1CCCC1C(=O)N2CCN(CC2)CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Butylsulfonylpyrrolidin-2-yl)-[4-(2,2-difluoroethyl)piperazin-1-yl]methanone

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